molecular formula C10H21BClNO2 B2527330 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride CAS No. 2642160-40-3

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride

Cat. No.: B2527330
CAS No.: 2642160-40-3
M. Wt: 233.54
InChI Key: UYUBFYNUIDTURH-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is often catalyzed by a palladium catalyst and may require the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield boronic acids, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with hydroxyl and amino groups, making it useful in enzyme inhibition and receptor binding studies. The compound’s ability to participate in Suzuki-Miyaura coupling reactions also highlights its role in facilitating carbon-carbon bond formation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Uniqueness

What sets 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride apart from similar compounds is its unique combination of a pyrrolidine ring and a dioxaborolane group. This structural feature enhances its reactivity and makes it particularly useful in specific synthetic applications, such as the formation of complex organic molecules .

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20BNO2.ClH/c1-9(2)10(3,4)14-11(13-9)8-5-6-12-7-8;/h8,12H,5-7H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUBFYNUIDTURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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